4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-26-17-10-6-15(7-11-17)21(25)22-20-18-12-27-13-19(18)23-24(20)16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYVOFGYMMJDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article compiles diverse research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into distinct functional groups that contribute to its biological properties. The thieno[3,4-c]pyrazole moiety is known for its role in various pharmacological activities.
Research indicates that compounds similar to 4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many thieno derivatives act as enzyme inhibitors. For instance, they may inhibit kinases involved in cell signaling pathways.
- Antioxidant Properties : Some studies have suggested that related compounds possess antioxidant capabilities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
Biological Activity Data
A summary of biological activities observed in studies involving this compound and similar derivatives is presented in the following table:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Research : A study demonstrated that 4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Antimicrobial Activity : In a clinical setting, derivatives of thieno compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, suggesting potential use as antimicrobial agents.
- Inflammation Models : In animal models of inflammation, the compound was shown to reduce paw edema significantly compared to control groups, indicating anti-inflammatory efficacy.
Comparison with Similar Compounds
Key Implications :
- The ethoxy group enhances solubility in organic solvents compared to the bromo analog, which may exhibit higher crystallinity due to stronger intermolecular interactions (e.g., halogen bonding) .
- The bromo substituent’s electron-withdrawing nature could alter binding affinities in biological targets, such as enzymes requiring electron-deficient aromatic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
